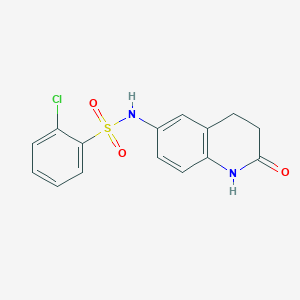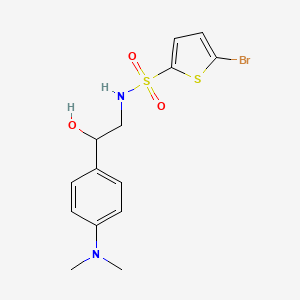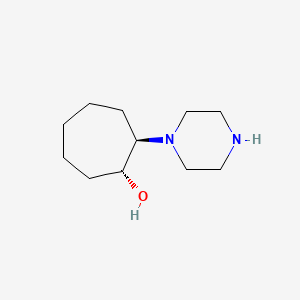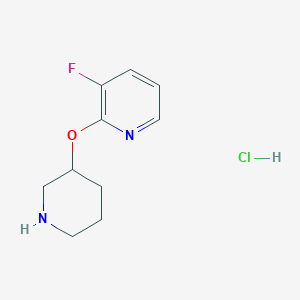
2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a small molecule and is considered experimental . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroquinoline core, which is a privileged structure in medicinal chemistry . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines an interaction with a specific protein .Physical and Chemical Properties Analysis
The average weight of this compound is 345.803 and the monoisotopic weight is 345.03387504. The chemical formula is C16H12ClN3O2S .Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, sulfonamide derivatives have been extensively studied for their potential therapeutic effects. Although the specific compound wasn't directly found in the research, related sulfonamide compounds have shown promising activities in various therapeutic areas:
Anticancer Activity : Novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. For instance, certain sulfonamide derivatives showed potent inhibitory effects on breast and colon cancer cell lines, suggesting their potential as anticancer agents (Ghorab, Alsaid, Al-Dosari, Nissan, & Al-Mishari, 2016).
Antimalarial Activity : Benzene and isoquinoline sulfonamide derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum, showing effective inhibition in vitro with MIC values ranging from 2-50 µg/mL, indicating their potential as antimalarial agents (Parai, Panda, Srivastava, & Puri, 2008).
Organic Synthesis Applications
In the realm of organic synthesis, sulfonamide derivatives, including structures similar to the compound of interest, are utilized in various synthetic transformations and methodologies:
Synthesis of Heterocycles : Research has shown that sulfonamide derivatives can undergo reactions to form heterocyclic compounds, such as tetrahydroisoquinolines, which are of interest due to their presence in a variety of natural products and drugs. These reactions are valuable for the synthesis of complex molecules (Togo, Hoshina, Muraki, Nakayama, & Yokoyama, 1998).
Catalysis and Synthesis : Sulfonamide compounds have been used as catalysts in the synthesis of polyhydroquinoline derivatives through Hantzsch condensation, demonstrating the versatility of sulfonamide derivatives in promoting efficient and environmentally friendly chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Properties
IUPAC Name |
2-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-3-1-2-4-14(12)22(20,21)18-11-6-7-13-10(9-11)5-8-15(19)17-13/h1-4,6-7,9,18H,5,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXFBZIVBKIVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide](/img/structure/B2441900.png)
![2-[(4-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2441902.png)



![2-Methyl-6-{[1-(3-methylbenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2441910.png)


![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2441913.png)





